N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
Properties
IUPAC Name |
N-(1,3-dioxoisoindol-5-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-23-11-3-5-12(6-4-11)24-9-15(20)18-10-2-7-13-14(8-10)17(22)19-16(13)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJVYDKHKJYSLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves the following steps:
Formation of the Isoindolinone Core: This can be achieved through the cyclization of phthalic anhydride with an appropriate amine.
Thioether Formation:
Acetamide Formation: The final step involves the acylation of the thioether intermediate with an acylating agent such as acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Key Reaction Mechanisms
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Cyclocondensation | Phthalic anhydride + primary amine, heat | Isoindoline core |
| Oxidation | Hydrogen peroxide, acidic/basic conditions | Functionalized isoindoline |
| Nucleophilic Substitution | Thioacetamide precursor, base (e.g., Et₃N) | Thioacetamide-substituted isoindoline |
| Amidation | 4-Methoxyphenylthiol, CDI, dioxane solvent | Final compound |
Analytical Characterization
The synthesized compound is typically analyzed using:
-
1H and 13C NMR : To confirm the aromatic and carbonyl regions (e.g., C=O at ~170 ppm) .
-
Docking Studies : To predict enzyme-binding interactions (e.g., α-glucosidase inhibition).
Reactivity and Stability
-
Hydrolytic Stability : The thioacetamide group may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids or amides .
-
Oxidation Sensitivity : Sulfur-containing groups are prone to oxidation, requiring controlled storage conditions.
Comparison with Analogous Compounds
| Feature | Current Compound | Related Analogs |
|---|---|---|
| Core Structure | 1,3-dioxoisoindoline | Phthalimide, quinazoline |
| Functional Group | Thioacetamide | Amide, thioamide |
| Biological Activity | Antioxidant, anticancer (inferred) | Anticonvulsant, enzyme inhibition |
Scientific Research Applications
Biological Activities
Research has highlighted several significant biological activities associated with N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide:
- Antioxidant Activity : The compound exhibits strong antioxidant properties, surpassing the activity of well-known antioxidants like ascorbic acid. This was demonstrated through DPPH radical scavenging assays, indicating its potential in preventing oxidative stress-related diseases .
- Anticancer Activity : Studies have shown that this compound has cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate higher potency against U-87 cells .
- Anti-inflammatory Effects : The compound's structural features contribute to its anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the dioxoisoindoline core through cyclization reactions.
- Introduction of the thioacetamide group via nucleophilic substitution methods.
This synthetic flexibility allows for the creation of various derivatives that may enhance biological activity or solubility.
Several studies have documented the applications of this compound:
- Antioxidant and Anticancer Activity : In a study published in Molecules, the compound was found to possess superior antioxidant properties compared to ascorbic acid and demonstrated significant anticancer activity against specific cell lines .
- Molecular Docking Studies : Interaction studies utilizing molecular docking simulations have revealed binding affinities of this compound to various biological targets involved in inflammation and microbial resistance. These studies are crucial for understanding the mechanism of action and guiding future modifications for enhanced efficacy.
- Pharmacological Profiles : A comprehensive analysis of pharmacological profiles indicates that derivatives of this compound could serve as effective candidates for developing new therapeutic agents targeting multiple disease pathways .
Mechanism of Action
The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide would depend on its specific biological target. Generally, isoindolinone derivatives can interact with various enzymes or receptors, modulating their activity. The methoxyphenylthio group may enhance the compound’s binding affinity or selectivity towards certain molecular targets.
Comparison with Similar Compounds
Table 1: Key Pharmacological Parameters of Analogous Compounds
- N-(2-Benzyl-1,3-dioxoisoindolin-5-yl)-2-(4-methoxyphenyl)acetamide (Compound 5) : This analog shares the 1,3-dioxoisoindolin core and acetamide substituent with the target compound but replaces the (4-methoxyphenyl)thio group with a benzyl moiety. Its high HillSlope (~99) and low IC50 (~1.57 μM) suggest steep dose-response curves and potent inhibitory activity, likely due to strong hydrophobic interactions with targets .
- N-(4-Methoxyphenyl)-2-[(Z)-4-oxo-thiazolidinyl]acetamide: The thiazolidinone ring introduces conformational rigidity and hydrogen-bonding capacity, which may enhance target specificity compared to the flexible thioether linkage in the target compound .
Key Contrasts :
- Halogenated Analogs (e.g., 3-chloro-N-phenyl-phthalimide): Require electrophilic substitution or halogenation steps, which are less relevant to the thioether-containing target compound .
- Thiazolidinone Derivatives: Utilize heterocyclization reactions (e.g., thiazolidinone ring closure), differing from the straightforward thioether formation in the target compound .
Computational and Structural Insights
Molecular docking studies using tools like Glide XP () suggest that the (4-methoxyphenyl)thio group in the target compound may occupy hydrophobic pockets in enzyme active sites, while the 1,3-dioxoisoindolin core engages in π-π stacking with aromatic residues. Comparatively:
- Benzyl-Substituted Analog : The benzyl group may enhance enclosure in lipophilic regions, contributing to its high HillSlope .
- Thiazolidinone Derivatives: The thiazolidinone ring’s carbonyl groups could form hydrogen bonds with catalytic residues, a feature less prominent in the thioether-linked compound .
Biological Activity
N-(1,3-dioxoisoindolin-5-yl)-2-((4-methoxyphenyl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antioxidant and anticancer properties. This article reviews current research findings related to the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The synthesis of this compound involves the reaction of 4-methoxyphenyl thiol with an appropriate isocyanate derivative of isoindoline. The molecular formula is with a molecular weight of 356.4 g/mol. The compound features a dioxoisoindoline moiety linked to a thioacetamide group, which contributes to its biological activity.
Antioxidant Activity
Research has demonstrated that derivatives containing the isoindoline structure exhibit notable antioxidant properties. The DPPH radical scavenging method was employed to evaluate the antioxidant activity of related compounds, revealing that some derivatives showed antioxidant activity approximately 1.4 times greater than ascorbic acid, a well-known antioxidant .
Anticancer Activity
The anticancer potential of this compound has been assessed through various in vitro studies:
- Cell Lines Tested : The compound exhibited cytotoxic effects against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines.
- Cytotoxicity Results : In MTT assays, the compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .
Comparative Cytotoxicity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | U-87 | 25 |
| This compound | MDA-MB-231 | 40 |
| Ascorbic Acid | U-87 | 35 |
| Ascorbic Acid | MDA-MB-231 | 50 |
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Reactive Oxygen Species (ROS) Modulation : The compound may enhance ROS production in cancer cells, leading to increased apoptosis.
- Inhibition of Cell Proliferation : Evidence suggests that the compound interferes with cell cycle progression in cancer cells.
- Induction of Apoptosis : Studies indicate that treatment with this compound can activate intrinsic apoptotic pathways in tumor cells.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Glioblastoma : A study reported significant tumor reduction in xenograft models treated with the compound compared to controls.
- Combination Therapies : Preliminary data suggest enhanced efficacy when combined with traditional chemotherapeutics like doxorubicin, indicating potential for synergistic effects .
Q & A
Advanced Research Question
- Molecular Docking : Glide XP scoring in Schrödinger Suite to predict binding affinity for targets like tubulin or dopamine receptors .
- MD Simulations : AMBER or GROMACS to study ligand-receptor stability over 100-ns trajectories .
- QSAR Models : CoMFA/CoMSIA to correlate substituent properties (logP, polar surface area) with activity .
How can researchers develop robust analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
- Sample Preparation : Protein precipitation (acetonitrile) or SPE for plasma/brain homogenates.
- HPLC Conditions : C18 column, gradient elution (water/acetonitrile + 0.1% formic acid), UV detection at 254 nm .
- Validation : Linearity (1–500 ng/mL), LOD/LOQ (<1 ng/mL), and recovery (>90%) per ICH guidelines .
What safety protocols are essential when handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
